molecular formula C24H18N4O2S B3096913 2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one CAS No. 1291832-21-7

2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one

Cat. No.: B3096913
CAS No.: 1291832-21-7
M. Wt: 426.5
InChI Key: VWEOMWZUUFUYOH-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one, also known as GSK-3β Inhibitor XIII, is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Source] . This compound exhibits significant research value in the study of neurological disorders, cancer, and diabetes, as GSK-3β is a critical enzyme involved in cellular proliferation, metabolism, and apoptosis signaling pathways [Source] . Its specific mechanism involves binding to the kinase's active site, thereby inhibiting the phosphorylation of downstream substrates like β-catenin, which plays a key role in the Wnt signaling pathway. Researchers utilize this inhibitor to elucidate the complex biological functions of GSK-3β and to explore potential therapeutic interventions for conditions such as Alzheimer's disease, bipolar disorder, and various cancers. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-15-7-11-17(12-8-15)28-24(29)20-6-4-3-5-19(20)21(26-28)23-25-22(27-30-23)16-9-13-18(31-2)14-10-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEOMWZUUFUYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the phthalazinone core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to the formation of amines or other reduced species.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one serves as a valuable intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows it to be utilized in the development of new compounds with tailored properties .

Biology

The structure of this compound enables it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding. Preliminary studies suggest potential biological activities that could lead to applications in drug discovery and development. Its interactions with specific molecular targets may inhibit certain enzymes or modulate receptor activities.

Medicine

Given its potential biological activity, this compound is being explored for therapeutic applications. Research indicates that it may possess antimicrobial or anti-inflammatory properties, suggesting possible roles in treating infections or inflammatory conditions. The exploration of its pharmacological properties is ongoing, with studies aimed at elucidating its mechanisms of action and efficacy in biological systems .

Industrial Applications

In industry, this compound can be utilized in the development of new materials or as a precursor for other industrially relevant chemicals. Its unique chemical structure allows for modifications that can lead to innovative products across various sectors.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications on the Oxadiazole Ring

The oxadiazole ring is a critical pharmacophore. Substitutions here significantly alter electronic properties and biological interactions:

Compound (CAS) Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target (1291832-21-7) 4-(Methylsulfanyl)phenyl C₂₄H₁₈N₄O₂S 426.49 Reference compound
1207035-43-5 3,4,5-Trimethoxyphenyl C₂₆H₂₂N₄O₅ 470.49 Methoxy groups increase polarity; higher molecular weight
1291862-31-1 3-Bromophenyl C₂₃H₁₄BrN₄O₂ 445.27 Bromine enhances steric bulk and electronegativity
1291838-53-3 4-Ethoxy-3-methoxyphenyl C₂₆H₂₂N₄O₄ 454.50 Ethoxy and methoxy groups improve hydrophilicity
1185078-16-3 3-Methylphenyl C₂₃H₁₆N₄O₂ 380.40 Smaller substituent reduces steric hindrance

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfanyl group in the target compound is electron-donating, which may enhance π-stacking interactions compared to electron-withdrawing groups like bromine .

Substituent Effects on the Phenyl Rings

Variations in phenyl ring substitutions impact steric and electronic profiles:

Compound (CAS) Phenyl Substituent Position Biological Activity Notes
Target (1291832-21-7) 4-Methylphenyl at phthalazinone Methyl group enhances lipophilicity
1207035-43-5 3-Methylphenyl at phthalazinone Meta-methyl may reduce target affinity compared to para-substitution
1291832-17-1 3-Chlorophenyl at oxadiazole Chlorine’s electronegativity could improve binding to electrophilic targets

Key Observations :

  • Positional Isomerism : Para-substituted analogs (e.g., target compound) generally exhibit better thermodynamic stability than meta-substituted derivatives due to reduced steric strain .
  • Halogen Effects : Bromine and chlorine (CAS 1291862-31-1 and 1291832-17-1) may enhance binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

Overview

2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic compound characterized by its unique structural features, including a phthalazinone core and an oxadiazole ring. This compound has attracted attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The IUPAC name of the compound is 2-(4-methylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one. Its molecular formula is C24H18N4O2S, with a molecular weight of 426.49 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H18N4O2S
Molecular Weight426.49 g/mol
CAS Number1291832-21-7

Anticancer Properties

Research indicates that compounds containing oxadiazole and phthalazinone moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in human cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

A recent study evaluated the anticancer activity of related compounds and found that several derivatives displayed moderate to high cytotoxic effects at specific concentrations. The following table summarizes the cytotoxic effects observed:

Compound IDConcentration (μg/mL)Cell Viability (%)
45018.17
55030.14
75027.54
Vinblastine (Standard)5013.31

This suggests that the compound could be further explored for its potential as an anticancer agent.

Antimicrobial Activity

The compound's structure suggests potential interactions with biological targets such as enzymes and receptors involved in microbial pathogenesis. Preliminary studies indicate that similar compounds have shown activity against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

The proposed mechanism of action for this compound involves its ability to bind to specific biological targets, inhibiting their function. For instance:

  • Enzyme Inhibition : The presence of the oxadiazole ring may allow the compound to interact with enzyme active sites, leading to inhibition.
  • Receptor Modulation : The compound may also modulate receptor activity by binding to receptor proteins, potentially affecting signaling pathways involved in cell growth and survival.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A study published in ACS Omega synthesized various oxadiazole derivatives and tested their cytotoxicity against cancer cell lines. The results showed that certain substitutions significantly enhanced their anticancer activity .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of oxadiazole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated promising activity against Staphylococcus aureus and Escherichia coli .
  • Pharmacological Profiling : Research on similar compounds has revealed their potential as allosteric modulators in G protein-coupled receptor pathways, indicating a broader scope for pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Reactant of Route 2
2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one

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